molecular formula C11H18O3 B13322317 Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13322317
M. Wt: 198.26 g/mol
InChI Key: HBAIKPKIFFOGJJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 73040-01-4) is a spirocyclic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The compound features a 1-oxaspiro[2.5]octane core substituted with a methyl group at position 4 and an ethyl carboxylate group at position 2. Its spirocyclic structure imparts unique steric and electronic properties, making it relevant in flavoring applications and synthetic organic chemistry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)7-5-4-6-8(11)2/h8-9H,3-7H2,1-2H3

InChI Key

HBAIKPKIFFOGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCC2C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of ethyl 4-methyl-2-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The oxaspiro ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Key Characteristics:

  • Applications : Designated as a flavoring agent in Japan (ID 2720) under regulatory frameworks .
  • Availability : Currently listed as a discontinued product by suppliers like CymitQuimica, though historical data suggest it was used in research and industrial contexts .
  • Synthesis: Limited details are available, but spirocyclic esters of this type are typically synthesized via cyclization or epoxidation reactions .

Comparison with Structurally Similar Compounds

The following table compares ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate with analogous spirocyclic esters, highlighting structural variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 4-methyl, 2-ethyl carboxylate C₁₁H₁₈O₃ 198.26 73040-01-4 Flavoring agent; discontinued status
Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate 4,4-dimethyl, 2-ethyl carboxylate C₁₂H₂₀O₃ 212.29 1538226-89-9 Higher lipophilicity due to additional methyl group; research chemical
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate 2-butyl, 2-ethyl carboxylate C₁₄H₂₄O₃ 240.34 922713-06-2 Bulkier substituent; potential intermediate in organic synthesis
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate 6-tert-butyl, 2-ethyl carboxylate C₁₄H₂₄O₃ 240.34 Not specified Steric hindrance from tert-butyl group; niche synthetic applications
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate 1,5-dioxa, 2-methyl carboxylate C₈H₁₂O₄ 172.18 1495959-53-9 Additional oxygen atom; lower molecular weight; unexplored applications

Structural and Functional Insights:

Substituent Effects: Methyl vs. Butyl/Tert-alkyl Groups: Compounds like ethyl 2-butyl-... and ethyl 6-tert-butyl-... exhibit increased steric bulk, which may influence reactivity in catalytic or stereoselective reactions .

Regulatory and Safety Profiles: Ethyl 4-methyl-... is recognized as safe for flavoring in Japan, whereas related compounds like ethyl 5,5,7-trimethyl-... (synonym for a structurally similar flavoring agent) lack explicit safety data in the provided evidence . Ethyl methyl-1-oxaspiro... (CAS 93904-83-7) is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), suggesting regulatory compliance in the EU .

Applications: Flavoring Agents: The target compound and ethyl 5,5,7-trimethyl-... are explicitly linked to flavoring applications, likely due to their volatile and aromatic profiles . Pharmaceutical Intermediates: Spirocyclic esters like ethyl 6-tert-butyl-...

Biological Activity

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which imparts distinctive chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H20O3, with a molecular weight of 212.29 g/mol. Its spirocyclic nature allows for interesting conformational dynamics, which can affect its biological activity and interactions with enzymes and receptors.

Property Details
Molecular FormulaC12H20O3
Molecular Weight212.29 g/mol
Functional GroupsCarboxylate
Structural FeaturesSpirocyclic

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity.

This compound's mechanism of action is believed to involve its binding affinity to various enzymes and receptors, potentially modulating their activities. Research indicates that the compound may interact with specific molecular targets, leading to various biological effects, although detailed mechanisms require further investigation.

Antibacterial Activity

Studies have shown that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives have been explored for their efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting the potential therapeutic applications of this class of compounds in combating antibiotic resistance .

Neurotrophic Effects

Research into related compounds suggests potential neurotrophic activities, which may enhance neurite outgrowth in neuronal cultures. This property could position this compound as a candidate for neuroprotective therapies or treatments for neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of spirocyclic compounds similar to this compound:

  • Antibacterial Screening : A comparative study evaluated various spirocyclic compounds against common bacterial strains, demonstrating that specific substitutions on the spiro framework significantly influenced antibacterial potency.
  • Neurotrophic Studies : In vitro experiments on rat cortical neurons revealed that certain derivatives increased neurite outgrowth, suggesting potential applications in regenerative medicine.

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